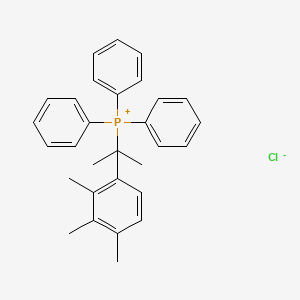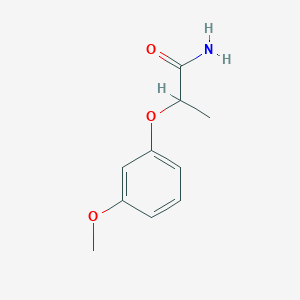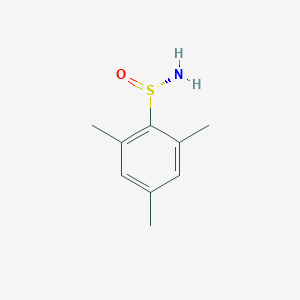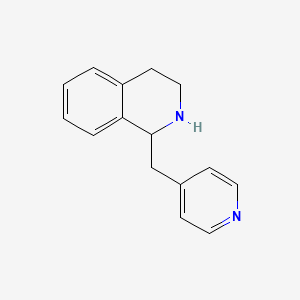
6-氟-1,4-二氢-2,3-喹喔啉二酮
描述
“6-Fluoro-1,4-dihydro-2,3-quinoxalinedione” is a chemical compound with the molecular formula C8H5FN2O2 . It is an important molecule in the pharmaceutical industry due to its potential applications as a therapeutic agent and as a research tool.
Synthesis Analysis
The synthesis of “6-Fluoro-1,4-dihydro-2,3-quinoxalinedione” can be achieved from 3,4-Diaminofluorobenzene and Oxalic acid . A similar compound, 6-Methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ), is synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,4-dihydro-2,3-quinoxalinedione” is based on the quinoxaline core, which is a nitrogen-containing heterocyclic compound . The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
科学研究应用
光化学反应
6-氟-1,4-二氢-2,3-喹喔啉二酮衍生物表现出有趣的光化学行为。例如,研究表明,这些化合物在水中照射后会发生取代反应,氟原子被羟基取代。该反应会受到亚硫酸钠或磷酸盐等添加剂的影响,这些添加剂会改变反应过程。此类光化学性质对于理解这些化合物在不同条件下的行为至关重要(Mella、Fasani 和 Albini,2001)。
互变异构体和电子性质
对 3-取代的 6-氟-1,4-二氢-4-氧喹啉衍生物进行的计算和光谱研究表明存在不同的互变异构体,这些互变异构体受溶剂的影响。这些互变异构体对于理解这些化合物的电子性质和反应性至关重要(Rimarčík 等,2010)。
在药物化学中的潜力
在药物化学中,6-氟-1,4-二氢-2,3-喹喔啉二酮衍生物已显示出作为兴奋性氨基酸受体配体的潜力。已发现某些衍生物可以抑制大鼠脑匀浆级分中 [3H]-AMPA 等化合物的特异性结合,表明它们可能应用于神经学研究和药物开发(Bhat 等,1998)。
结构和计算分析
对 1,4-二氢-2,3-喹喔啉二酮的结构和计算研究提供了对这些化合物的电子性质和氢键强度的见解。这种类型的分析对于设计具有特定性质和活性的新分子非常重要(Kubicki 和 Codding,1993)。
电化学研究
对这些化合物的电化学研究提出了可能的还原机制,并强调了共振异构和芳香性在它们电化学行为中的作用。对于化合物电化学性质相关的应用,这种理解至关重要(Srinivasu 等,1999)。
荧光标记应用
某些衍生物,如 6-甲氧基-4-喹啉,在宽 pH 范围内表现出强荧光,并且对光和热稳定,使其可用作荧光标记试剂进行生物医学分析(Hirano 等,2004)。
未来方向
属性
IUPAC Name |
6-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMREOADNCVDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271339 | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61875-34-1 | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61875-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

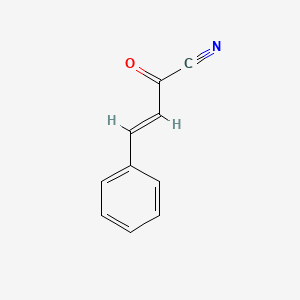
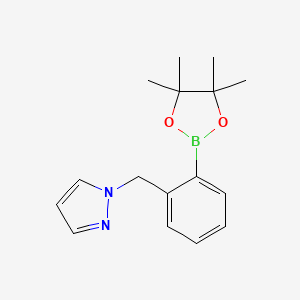

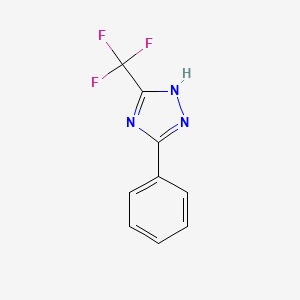
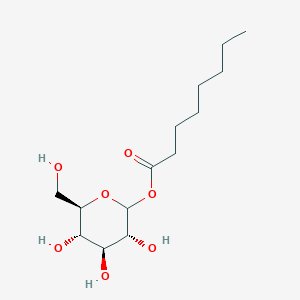


![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
